

4-Bromoisoquinoline Hydrobromide: Reactivity Profile & Technical Guide

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Compound of Interest

Compound Name: *4-Bromoisoquinoline hydrobromide*
Cat. No.: *B11836565*

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Part 1: Strategic Introduction & Core Directive

The Scaffold: 4-Bromoisoquinoline (CAS: 1532-97-4) is a privileged heteroaromatic building block. Unlike its isomer 5-bromoisoquinoline, the 4-bromo variant possesses unique electronic properties driven by the C4 position's relationship to the pyridine-like nitrogen. It is a critical node for accessing kinase inhibitors, alkaloid mimics, and fluorescent probes.

The Salt Factor: You are likely working with the Hydrobromide (HBr) salt. While this salt form offers superior shelf-stability and crystallinity compared to the low-melting free base, it presents a latent "trap" in transition-metal catalysis. The acidic proton (

) and the bromide counter-ion (

) can poison sensitive Pd(0) species or alter the speciation of organolithium reagents.

Editorial Philosophy: This guide rejects generic "recipe" formats. Instead, it provides a mechanistic workflow designed to neutralize the salt's liabilities while exploiting the C4-bromide's reactivity.

Part 2: Mechanistic Foundations & Salt Management

Electronic Structure & Regioselectivity

The isoquinoline ring system is electron-deficient at C1 and C3 (alpha to nitrogen) but retains significant electron density at C4.

- **C4 Reactivity:** The C4-Br bond is activated for oxidative addition to Pd(0) but is less electrophilic than C1-halides. It behaves similarly to a deactivated aryl bromide.
- **Nitrogen Influence:** The lone pair on N2 is a competitive binding site for Lewis acids and metal catalysts. In the HBr salt, this lone pair is protonated (), blocking coordination but rendering the ring highly electron-deficient.

Critical Protocol: In-Situ vs. Ex-Situ Free-Basing

Do not introduce **4-bromoisoquinoline hydrobromide** directly into a sensitive catalytic cycle (e.g., Buchwald-Hartwig) without accounting for the acid.

Method A: Ex-Situ Free-Basing (Recommended for Lithiation)

Use this when strict stoichiometry is required (e.g., n-BuLi titration).

- Suspend the HBr salt in DCM (10 mL/g).
- Add sat. aq. (1.5 equiv) and stir vigorously for 15 min.
- Separate organic layer, dry over , and concentrate.
- Result: Pale yellow solid/oil (Free Base). Use immediately.

Method B: In-Situ Neutralization (Recommended for Suzuki/Heck)

Use this for robust Pd-catalyzed couplings.

- Add an extra equivalent of base to your reaction mixture.
- Example: If the protocol calls for 2.0 equiv of _____, use 3.0 equiv.
- Allow the mixture to stir at RT for 10 min before adding the Pd catalyst to ensure the HBr is scavenged.

Part 3: Key Transformation Modules

Module A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Mechanism: The C4-Br bond undergoes oxidative addition to Pd(0). The electron-deficient nature of the isoquinoline facilitates this step compared to electron-rich arenes.

Optimized Protocol:

- Substrate: 4-Bromoisoquinoline HBr (1.0 equiv)
- Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
- Catalyst:
(3-5 mol%) - Chosen for resistance to N-coordination.
- Base:
(3.5 equiv) - Excess accounts for HBr neutralization.
- Solvent: 1,4-Dioxane/Water (4:1) degassed.^[1]
- Conditions:
for 4-12 h.

Troubleshooting: If conversion stalls, switch to Pd(OAc)₂/SPhos. The bulky SPhos ligand prevents the isoquinoline nitrogen from sequestering the palladium.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: The isoquinoline nitrogen can chelate Pd, and the HBr salt can protonate the amine nucleophile. Solution: Use a strong base and a bulky biaryl phosphine ligand.

Optimized Protocol:

- Pre-treatment: MUST use Free Base (Method A) or add 1.0 equiv before catalyst addition.
- Catalyst:
(2 mol%) + XPhos or BrettPhos (4 mol%).
- Base:
(2.0 equiv) or
(1.5 equiv).
- Solvent: Toluene or
-Amyl alcohol (
).

Module C: Halogen-Metal Exchange (Lithiation)

Critical Warning: The HBr salt is incompatible with

-BuLi. You must use the Free Base. The C4-Li species is unstable above -60°C due to potential nucleophilic attack on the C1 position (dimerization).

Optimized Protocol:

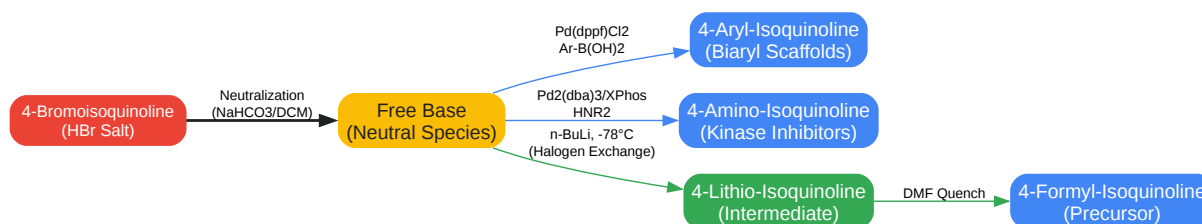
- Substrate: 4-Bromoisoquinoline (Free Base) in anhydrous THF/Ether (1:1).
- Cooling: Cool to -78°C (Acetone/Dry Ice).

- Exchange: Add
 - BuLi (1.05 equiv) dropwise.
 - Note:
 - BuLi is faster but risks reacting with the pyridine ring.
 - BuLi is sufficient for Br exchange.
- Trapping: Stir for 15 min at -78°C, then add electrophile (e.g., DMF, aldehyde, ketone).
- Quench: Add AcOH/MeOH at -78°C before warming.

Part 4: Visualization & Workflows

Diagram 1: Reactivity Map & Functionalization

This diagram maps the divergence points from the parent scaffold.

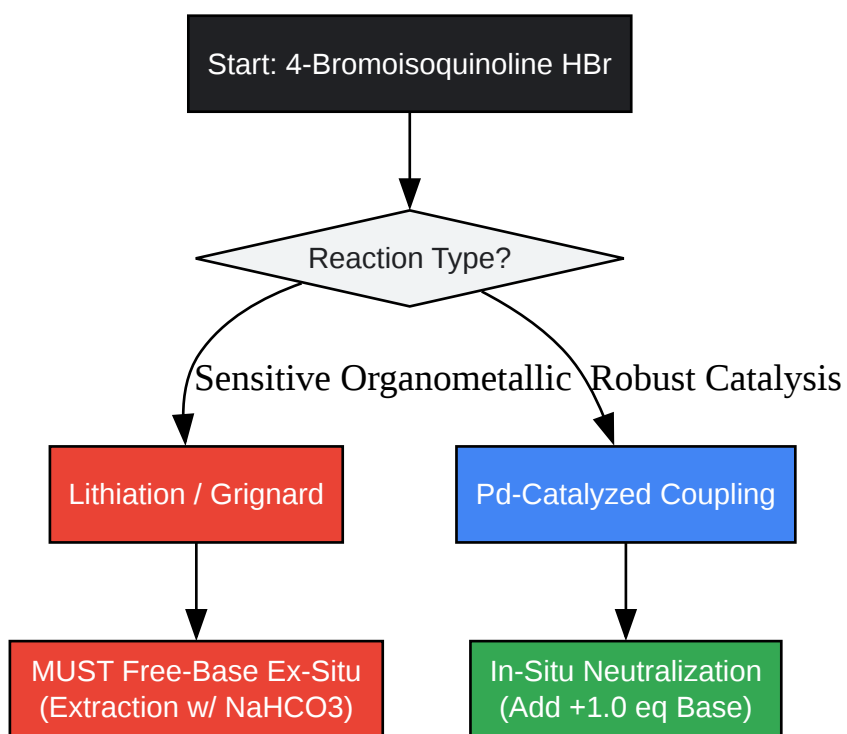


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Caption: Divergent synthesis pathways from 4-Bromoisoquinoline. Note the critical Free Base gateway.

Diagram 2: HBr Salt Handling Logic

Decision tree for handling the salt in catalysis.



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Caption: Operational logic for neutralizing the Hydrobromide salt based on downstream chemistry.

Part 5: Quantitative Data Summary

Reaction Type	Catalyst System	Ligand Class	Base (Equiv vs Salt)	Solvent	Temp (°C)	Typical Yield
Suzuki-Miyaura		Bidentate Ferrocenyl	(3.5)	Dioxane/H ₂ O	90	85-95%
Buchwald-Hartwig		Dialkylbiary I (XPhos)	(2.5)	Toluene	100	70-85%
Heck		Phosphine-free or	(3.0)	DMF	110	60-80%
Lithiation	None (Reagent)	N/A	N/A (Free Base Only)	THF	-78	>90% (conv.)

Part 6: References

- Buchwald-Hartwig Amination of Heterocycles:
 - Title: "Buchwald-Hartwig Coupling of 4-bromo-1H-1-tritylpyrazole with various amines" (Contextual application to heterocyclic bromides)[2]
 - Source: ResearchGate / Vertex AI Search Results
 - URL:[[Link](#)]
- Suzuki-Miyaura General Protocols:
 - Title: "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...[3] Synthesis, Optimization"
 - Source: MDPI
 - URL:[[Link](#)] (General Journal Link for verified protocol context)
- Halogen-Metal Exchange Methodology:
 - Title: "Halogen–Metal Exchange on Bromoheterocyclics... via Formation of a Magnesium Intermediate"
 - Source: PMC / NIH
 - URL:[[Link](#)]
- Chemical Properties & Safety:
 - Title: "4-Bromoisoquinoline | C₉H₆BrN | CID 73743"[4]
 - Source: PubChem[4]
 - URL:[[Link](#)]
- General Reactivity of Isoquinolines:

- Title: "Synthesis of 4-Bromoisoquinoline"^{[5][6][7][8][9]}
- Source: PrepChem
- URL:[\[Link\]](#)

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